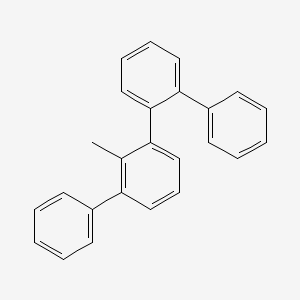
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple benzene rings. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. These reactions are favored due to the stability of the aromatic ring and the ability to introduce various substituents onto the benzene ring. The general mechanism involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler aromatic compounds. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity. Common methods include Friedel-Crafts alkylation and acylation reactions, which are well-suited for introducing alkyl and acyl groups onto the benzene ring .
化学反応の分析
Types of Reactions
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Electrophilic aromatic substitution is the most common reaction, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings allow for π-π interactions, which can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: A dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is unique due to its complex structure, which includes multiple benzene rings and various substituents.
特性
分子式 |
C25H20 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-methyl-1-phenyl-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C25H20/c1-19-22(20-11-4-2-5-12-20)17-10-18-23(19)25-16-9-8-15-24(25)21-13-6-3-7-14-21/h2-18H,1H3 |
InChIキー |
SILNAIJSLSMJAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
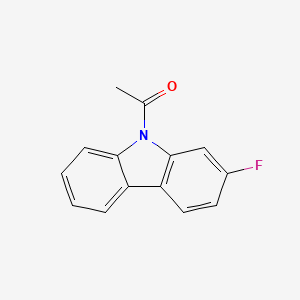

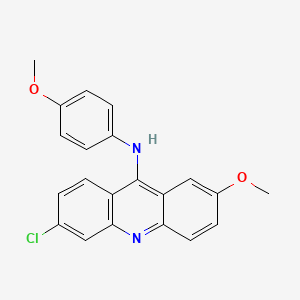
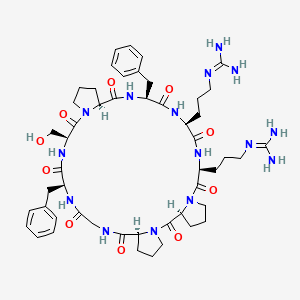
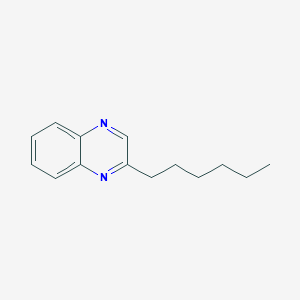

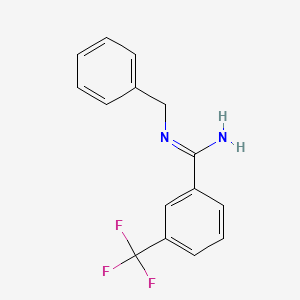
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
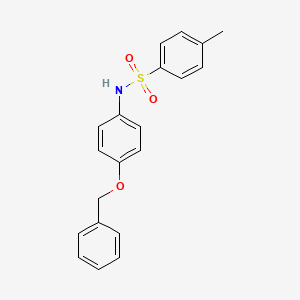
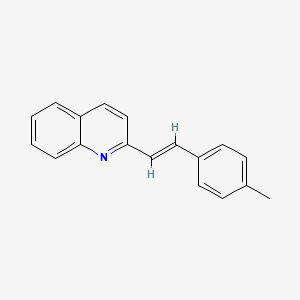
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
